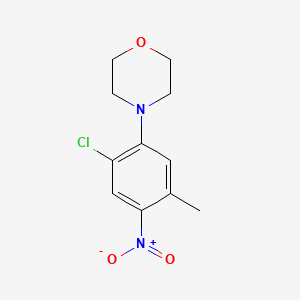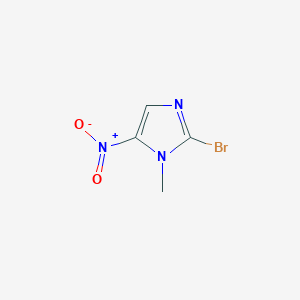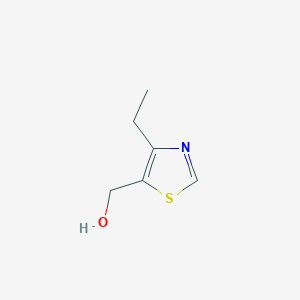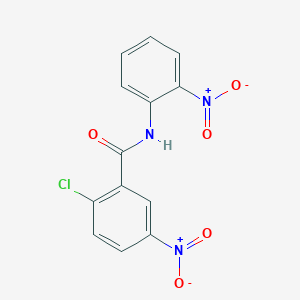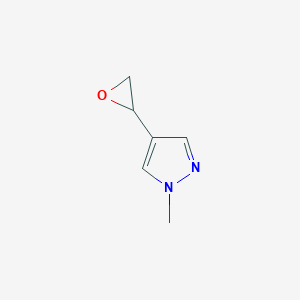
1-benzyl-5-methylimidazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-5-methylimidazole-4-carbaldehyde is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by a benzyl group attached to the nitrogen atom at position 1, a methyl group at position 5, and a formyl group at position 4.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-benzyl-5-methylimidazole-4-carbaldehyde can be synthesized through various synthetic routes. One common method involves the reaction of 1-benzylimidazole with formaldehyde and a methylating agent under controlled conditions. The reaction typically requires a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of 1-benzyl-5-methyl-4-imidazolecarboxaldehyde often involves large-scale batch or continuous processes. These methods utilize optimized reaction conditions, including temperature, pressure, and catalyst concentration, to achieve high yields and purity of the compound. The final product is typically purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-benzyl-5-methylimidazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
Oxidation: 1-Benzyl-5-methyl-4-imidazolecarboxylic acid.
Reduction: 1-Benzyl-5-methyl-4-imidazolemethanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-benzyl-5-methylimidazole-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 1-benzyl-5-methyl-4-imidazolecarboxaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular pathways involved can vary based on the specific context and application.
Comparación Con Compuestos Similares
Similar Compounds
4-Methyl-5-imidazolecarboxaldehyde: Similar structure but lacks the benzyl group.
1-Benzyl-2-hydroxymethylimidazole: Similar structure but has a hydroxymethyl group instead of a formyl group.
5-Methyl-1H-imidazole-4-carbaldehyde: Similar structure but lacks the benzyl group.
Uniqueness
1-benzyl-5-methylimidazole-4-carbaldehyde is unique due to the presence of both a benzyl group and a formyl group, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H12N2O |
|---|---|
Peso molecular |
200.24 g/mol |
Nombre IUPAC |
1-benzyl-5-methylimidazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O/c1-10-12(8-15)13-9-14(10)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
Clave InChI |
ROVRXKXRIMQJCM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=CN1CC2=CC=CC=C2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


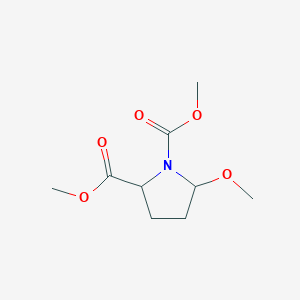
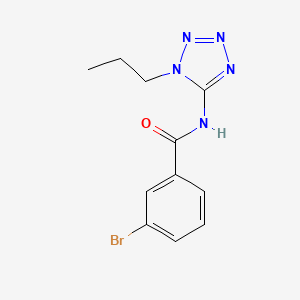
![1-{4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl}ethan-1-one](/img/structure/B8739017.png)
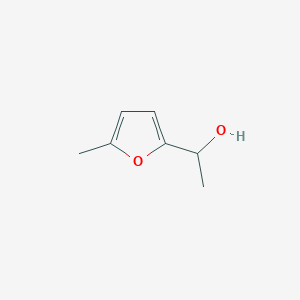
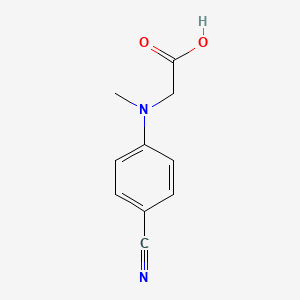
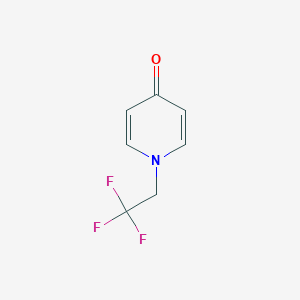
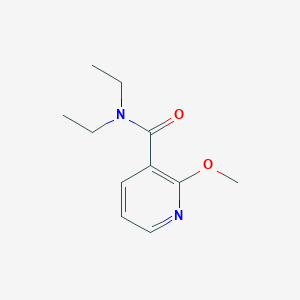
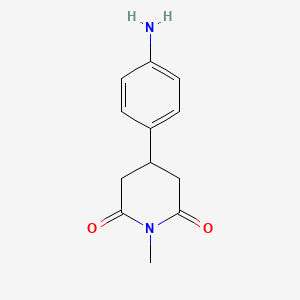
![5-((Benzyloxy)methyl)-1H-thieno[3,2-c]pyrazole](/img/structure/B8739052.png)
